3,3',4,4'-Biphenyltetrol
Overview
Description
3,3’,4,4’-Biphenyltetrol, also known as 3,3’,4,4’-Tetrahydroxydiphenyl, is an organic compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.2054 g/mol It is a polyhydroxy aromatic compound, characterized by the presence of four hydroxyl groups attached to a biphenyl structure
Preparation Methods
The synthesis of 3,3’,4,4’-Biphenyltetrol can be achieved through several synthetic routes. One common method involves the hydroxylation of biphenyl derivatives under specific reaction conditions. For instance, the hydroxylation of 3,3’,4,4’-tetrachlorobiphenyl using a suitable hydroxylating agent can yield 3,3’,4,4’-Biphenyltetrol . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3,3’,4,4’-Biphenyltetrol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 3,3’,4,4’-Biphenyltetrol can lead to the formation of quinones, while reduction reactions may yield partially or fully reduced biphenyl derivatives .
Scientific Research Applications
3,3’,4,4’-Biphenyltetrol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an inhibitor of amyloid-β peptide aggregation, which is associated with Alzheimer’s disease . This compound has shown promising results in reducing amyloid-β aggregation by 50% when present at stoichiometric levels . Additionally, it is used in the study of hydrogen bonding interactions and the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3,3’,4,4’-Biphenyltetrol exerts its effects involves its ability to form hydrogen bonds with target molecules. In the case of amyloid-β peptide aggregation inhibition, the hydroxyl groups of 3,3’,4,4’-Biphenyltetrol interact with the peptide through hydrogen bonding, preventing the formation of amyloid fibrils . This interaction disrupts the aggregation process, thereby reducing the formation of toxic amyloid aggregates.
Comparison with Similar Compounds
3,3’,4,4’-Biphenyltetrol can be compared with other similar compounds, such as 2,2’,5,5’-Biphenyltetrol and 2,2’,3,3’-Biphenyltetrol . These compounds also possess multiple hydroxyl groups attached to a biphenyl structure, but differ in the positions of the hydroxyl groups. The unique arrangement of hydroxyl groups in 3,3’,4,4’-Biphenyltetrol contributes to its specific chemical properties and interactions. For instance, the position of hydroxyl groups affects the compound’s ability to inhibit amyloid-β aggregation, with 3,3’,4,4’-Biphenyltetrol showing higher efficacy compared to some of its isomers .
Properties
IUPAC Name |
4-(3,4-dihydroxyphenyl)benzene-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,13-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEFNGQKJROKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189535 | |
Record name | (1,1'-Biphenyl)-3,3',4,4'-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-30-9 | |
Record name | (1,1'-Biphenyl)-3,3',4,4'-tetrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,4'-Biphenyltetrol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,1'-Biphenyl)-3,3',4,4'-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.